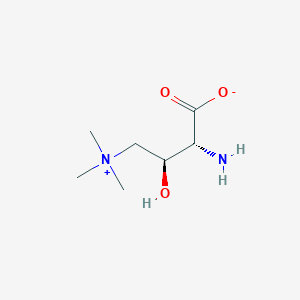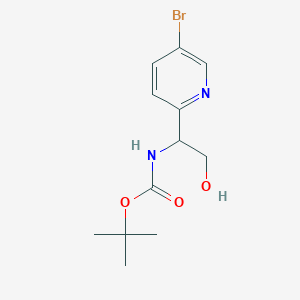
(2R,3S)-2-amino-3-hydroxy-4-(trimethylazaniumyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Aminocarnitine is a chiral compound that plays a significant role in various biochemical processes. It is an amino derivative of carnitine, which is essential for the transport of fatty acids into the mitochondria for β-oxidation. The ®-enantiomer is the biologically active form and is involved in numerous metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Aminocarnitine typically involves the following steps:
Starting Material: The process begins with the selection of a suitable chiral precursor.
Amination: The precursor undergoes amination using reagents such as ammonia or amines under controlled conditions.
Purification: The product is then purified using techniques like crystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-Aminocarnitine may involve:
Fermentation: Utilizing microbial fermentation processes to produce the compound in large quantities.
Chemical Synthesis: Employing large-scale chemical synthesis methods with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-Aminocarnitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions include various carboxylic acids, amine derivatives, and substituted compounds, depending on the reagents and conditions used.
Scientific Research Applications
®-Aminocarnitine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and energy production.
Medicine: Investigated for potential therapeutic uses in treating metabolic disorders.
Industry: Utilized in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Aminocarnitine involves its role in the transport of fatty acids into the mitochondria. It binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferases and transport proteins involved in fatty acid metabolism.
Comparison with Similar Compounds
Similar Compounds
L-Carnitine: Another form of carnitine involved in fatty acid transport.
Acetyl-L-Carnitine: An acetylated form with additional roles in energy production and neuroprotection.
Propionyl-L-Carnitine: A derivative used in cardiovascular health.
Uniqueness
®-Aminocarnitine is unique due to its specific role in amino acid metabolism and its potential therapeutic applications. Unlike other carnitine derivatives, it has distinct biochemical properties that make it valuable in research and medicine.
Properties
Molecular Formula |
C7H16N2O3 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(2R,3S)-2-amino-3-hydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H16N2O3/c1-9(2,3)4-5(10)6(8)7(11)12/h5-6,10H,4,8H2,1-3H3/t5-,6+/m0/s1 |
InChI Key |
RKNHTGDLNNBLGZ-NTSWFWBYSA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@@H]([C@H](C(=O)[O-])N)O |
Canonical SMILES |
C[N+](C)(C)CC(C(C(=O)[O-])N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)

![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)



![3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine](/img/structure/B13832109.png)


![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)
